REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][C:14]([CH3:18])(O)[CH:13]([CH2:19][CH3:20])[CH2:12]1)C1C=CC=CC=1.C(Cl)(=O)C(Cl)=O.CS(C)=O.CCN(CC)CC>C(Cl)Cl>[CH2:19]([C:13]1[CH2:12][CH:11]([CH2:10][CH:9]=[O:8])[CH2:16][CH2:15][C:14]=1[CH3:18])[CH3:20]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC1CC(C(CC1)(O)C)CC
|
Name
|
alcohol
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC1CC(C(CC1)(O)C)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Mancuso, Synthesis 1981 p165
|
Type
|
CUSTOM
|
Details
|
After standard aqueous work-up and purification
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC(CCC1C)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |